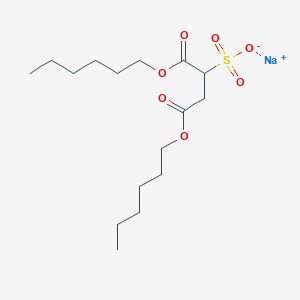

Dihexyl sodium sulfosuccinate

Description

Properties

CAS No. |

3006-15-3 |

|---|---|

Molecular Formula |

C16H30NaO7S |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |

InChI Key |

YUCTUWYCFFUCOR-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |

Other CAS No. |

3006-15-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

Monawet MM-80 |

Origin of Product |

United States |

Foundational & Exploratory

Dihexyl sodium sulfosuccinate critical micelle concentration determination

An In-depth Technical Guide to the Determination of Critical Micelle Concentration for Dihexyl Sodium Sulfosuccinate (B1259242)

Introduction

Dihexyl sodium sulfosuccinate is an anionic surfactant belonging to the dialkyl sulfosuccinate family. Like its more commonly studied analog, dioctyl sodium sulfosuccinate (AOT/DOSS), it possesses an amphiphilic structure with a hydrophilic sulfonate headgroup and two hydrophobic hexyl tail groups. This structure enables it to significantly reduce surface and interfacial tension, making it valuable in pharmaceuticals, personal care products, and industrial formulations as an emulsifier, wetting agent, and dispersant.

A fundamental characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form larger, organized structures called micelles.[1][2] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at the solution's surface or interfaces. Above the CMC, additional surfactant molecules form micelles in the bulk of the solution, while the monomer concentration remains relatively constant.[2]

Knowledge of the CMC is critical for researchers and formulation scientists as many key properties of a surfactant solution—such as solubilization capacity, detergency, and conductivity—change abruptly at this concentration.[3] This guide provides a detailed overview of the primary experimental techniques used to determine the CMC of dihexyl sodium sulfosuccinate, complete with methodologies, data presentation standards, and visual workflows.

While specific quantitative CMC values for dihexyl sodium sulfosuccinate are not abundant in the readily available literature, the principles and methods described herein are the standard, universally applicable techniques for its determination.

Core Experimental Methodologies for CMC Determination

The determination of the CMC relies on monitoring a physical property of the surfactant solution that exhibits a distinct change as a function of concentration. The concentration at which an inflection point or break occurs in the plot of this property versus concentration is taken as the CMC.[4] The most common and reliable methods include surface tensiometry, conductometry, and fluorescence spectroscopy.

Surface Tensiometry

Principle: Surface tension is a direct measure of the energy at the surface of a liquid. Below the CMC, as the concentration of dihexyl sodium sulfosuccinate increases, the surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension. Once the interface is saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[1][2] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.[1]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate (e.g., 100 mM) in high-purity, deionized water. Ensure the surfactant is fully dissolved.

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. It is crucial to have several data points both below and above the expected CMC.

-

Instrument Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water. Ensure the temperature of the sample is controlled and recorded, as CMC is temperature-dependent.[5]

-

Measurement: Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated. Allow the system to equilibrate before each measurement.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

CMC Determination: The resulting plot will typically show two linear regions. The intersection of the extrapolated lines from these two regions corresponds to the CMC.[1]

Experimental Workflow: Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Conductometry

Principle: This method is suitable for ionic surfactants like dihexyl sodium sulfosuccinate.[1] The electrical conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. When micelles form, the overall mobility of the charge carriers is reduced because the large, slow-moving micelles and their associated counterions are less efficient at transporting charge than the free monomers.[2][4] This leads to a change in the slope of the conductivity versus concentration plot. The CMC is the concentration at the breakpoint.[4]

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of dihexyl sodium sulfosuccinate solutions in deionized water of known low conductivity, covering a range of concentrations below and above the anticipated CMC.

-

Instrument Setup: Use a calibrated conductivity meter with a temperature-controlled cell. Maintaining a constant temperature is critical.[6]

-

Measurement: Measure the specific conductance of each solution. It is good practice to start with the solvent (water) and titrate in a concentrated stock solution of the surfactant, or to measure discrete dilutions from most dilute to most concentrated.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

CMC Determination: The plot will show two distinct linear portions with different slopes. The point where these lines intersect is the CMC.[6]

Experimental Workflow: Conductometry

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and non-polar (micelle core) environments.[7] Pyrene (B120774), for instance, is sparingly soluble in water but readily partitions into the hydrophobic core of micelles once they form.[1] The change in the microenvironment of the probe leads to a significant change in its fluorescence emission spectrum (e.g., a change in the intensity ratio of specific vibronic peaks, known as the I1/I3 ratio). A plot of this spectral property versus surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.[7]

Experimental Protocol:

-

Probe Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a volatile solvent like acetone).

-

Sample Preparation: Prepare a series of surfactant solutions. To each, add a small aliquot of the probe stock solution and then remove the solvent under a gentle stream of nitrogen or by gentle heating, leaving a final probe concentration in the nanomolar to low micromolar range. This ensures the probe does not significantly affect micellization.

-

Equilibration: Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the probe is fully partitioned.

-

Spectroscopic Measurement: Using a fluorometer, record the emission spectrum of the probe in each sample at a fixed excitation wavelength (e.g., ~335 nm for pyrene).

-

Data Analysis: From each spectrum, calculate the desired fluorescence parameter (e.g., the intensity ratio of the first and third vibronic peaks, I1/I3, for pyrene).

-

CMC Determination: Plot the calculated parameter (e.g., I1/I3 ratio) against the surfactant concentration. The data is typically fitted to a sigmoidal (Boltzmann) function. The center of the transition in this plot corresponds to the CMC.

Experimental Workflow: Fluorescence Spectroscopy

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Quantitative Data Summary

For illustrative purposes, the table below shows how CMC data should be structured.

| Determination Method | Surfactant | Temperature (°C) | CMC (mM) | Other Conditions | Reference |

| Surface Tensiometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | ~2.5 | Aqueous Solution | [8] |

| Conductometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | ~2.2 | Aqueous Solution | [9] |

| Tensiometry | Dioctyl Sodium Sulfosuccinate (AOT) | 25 | Varies | In presence of NaCl | [10] |

| General Range | Dioctyl Sodium Sulfosuccinate (AOT) | Not Specified | 0.2 - 0.6 | Aqueous Solution | [11] |

Factors Influencing CMC

Several factors can influence the CMC of an ionic surfactant like dihexyl sodium sulfosuccinate.

-

Temperature: For many ionic surfactants, the CMC value typically shows a U-shaped dependence on temperature. It decreases to a minimum value (often around 25-30°C) and then increases with a further rise in temperature.[5][12] This behavior is a result of the complex interplay between the temperature effects on water structure and the hydrophobic interactions driving micellization.

-

Addition of Electrolytes: The presence of an electrolyte (like NaCl) in the solution will decrease the CMC. The added counterions (Na+) reduce the electrostatic repulsion between the negatively charged sulfonate headgroups in the micelle, making aggregation more favorable and thus lowering the concentration at which it occurs.[13]

-

Presence of Co-solutes and Additives: Organic molecules, co-surfactants, and other additives can significantly alter the CMC by being incorporated into the micelles or by changing the properties of the solvent.[8][9]

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. justagriculture.in [justagriculture.in]

- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 5. scialert.net [scialert.net]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. researchgate.net [researchgate.net]

- 8. issstindian.org [issstindian.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to the Measurement of Dihexyl Sodium Sulfosuccinate Aggregation Number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the micelle aggregation number of dihexyl sodium sulfosuccinate (B1259242). This parameter is crucial for understanding the physicochemical properties of this surfactant and its applications in various fields, including drug delivery and formulation development. This document details the core experimental techniques, presents available quantitative data, and offers procedural outlines for key analytical methods.

Introduction to Micelle Aggregation Number

The aggregation number (Nagg) of a surfactant is a fundamental property that defines the average number of individual surfactant molecules that associate to form a single micelle in solution above the critical micelle concentration (CMC). This parameter influences numerous macroscopic properties of a surfactant solution, including its viscosity, solubilization capacity, and interaction with other molecules. For dihexyl sodium sulfosuccinate, an anionic surfactant with two hexyl chains, the aggregation number is a key indicator of its self-assembly behavior in aqueous media.

Experimental Techniques for Determining Aggregation Number

Several experimental techniques can be employed to measure the micelle aggregation number. The most common and reliable methods include fluorescence quenching, light scattering, and conductivity measurements.

2.1. Fluorescence Quenching

Fluorescence quenching is a powerful and widely used technique for determining the aggregation number of micelles.[1] The method relies on the use of a fluorescent probe and a quencher molecule that are both preferentially solubilized within the micelles. The quenching of the probe's fluorescence by the quencher follows a statistical distribution that is dependent on the number of micelles, which in turn allows for the calculation of the aggregation number.[1]

2.2. Light Scattering

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules and colloidal assemblies, such as micelles, in solution.[2] By measuring the intensity of scattered light as a function of surfactant concentration, the molecular weight of the micelles can be determined. The aggregation number is then calculated by dividing the micellar molecular weight by the molecular weight of a single surfactant monomer.[2]

2.3. Conductivity Measurement

While conductivity measurements are primarily used to determine the critical micelle concentration (CMC) of ionic surfactants, the data can also be used to estimate the aggregation number. The change in the slope of the conductivity versus concentration plot above and below the CMC is related to the degree of counterion binding to the micelles, which can be used in conjunction with theoretical models to estimate the aggregation number.

Quantitative Data for Dialkyl Sodium Sulfosuccinates

Direct experimental data for the aggregation number of dihexyl sodium sulfosuccinate is limited in the readily available scientific literature. However, a key study by Warr et al. (1984) provides a definitive value. To provide a broader context for the aggregation behavior of dialkyl sulfosuccinates, data for the closely related and extensively studied homolog, sodium dioctyl sulfosuccinate (AOT), is also presented for comparison.

Table 1: Aggregation Numbers of Dihexyl and Dioctyl Sodium Sulfosuccinate

| Surfactant | Method(s) | Aggregation Number (Nagg) | Temperature (°C) | Solvent | Reference |

| Dihexyl Sodium Sulfosuccinate | Fluorescence Quenching, Conductivity | 38 | 25.0 | Water | [3] |

| Sodium Dioctyl Sulfosuccinate (AOT) | Small-Angle Neutron Scattering (SANS) | 20-30 | Not Specified | Dry Hydrocarbon Solvents | [4] |

Note: The aggregation behavior of surfactants is highly dependent on experimental conditions such as temperature, concentration, and the presence of additives. The data presented for AOT in hydrocarbon solvents is for reverse micelles and is provided to illustrate the self-assembly characteristics of a closely related dialkyl sulfosuccinate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the aggregation number of dihexyl sodium sulfosuccinate.

4.1. Time-Resolved Fluorescence Quenching Protocol

This protocol is based on established methods for determining micelle aggregation numbers using time-resolved fluorescence quenching.[5][6]

Materials:

-

Dihexyl sodium sulfosuccinate

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride or other hydrophobic quencher)

-

High-purity water

-

Volumetric flasks and pipettes

-

Time-resolved fluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent like acetone) at a concentration that will yield a final concentration in the micellar solutions of approximately 1-5 µM.

-

Prepare a stock solution of the quencher in high-purity water.

-

Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate in high-purity water, well above its CMC.

-

-

Sample Preparation:

-

Prepare a series of solutions of dihexyl sodium sulfosuccinate at a fixed concentration above the CMC.

-

Add a small aliquot of the probe stock solution to each surfactant solution and mix thoroughly. The solvent from the probe stock should be allowed to evaporate, leaving the probe dispersed.

-

To this series of solutions, add varying amounts of the quencher stock solution to achieve a range of quencher concentrations.

-

Prepare a blank sample containing the surfactant and probe but no quencher.

-

-

Fluorescence Decay Measurement:

-

Use a time-resolved fluorometer to measure the fluorescence decay of the probe in each sample.

-

The decay data is fitted to an appropriate model (e.g., the Infelta-Tachiya model for micellar quenching) to obtain the quenching rate constant and the average number of quenchers per micelle.

-

-

Data Analysis:

-

The aggregation number (Nagg) is calculated from the slope of a plot of the natural logarithm of the ratio of fluorescence intensities in the absence (I0) and presence (I) of the quencher versus the quencher concentration. The relationship is given by the equation: ln(I0/I) = [Quencher] / [Micelle]

-

The micelle concentration [Micelle] can be expressed as ([Surfactant] - CMC) / Nagg. By determining the micelle concentration from the quenching data, the aggregation number can be calculated.

-

4.2. Static Light Scattering (SLS) Protocol

This protocol outlines the general procedure for determining the micellar molecular weight and aggregation number using static light scattering.[2]

Materials:

-

Dihexyl sodium sulfosuccinate

-

High-purity water (filtered through a 0.22 µm filter)

-

Static light scattering instrument with a laser light source

-

Scintillation vials or suitable dust-free cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a series of dihexyl sodium sulfosuccinate solutions in filtered, high-purity water at various concentrations above the CMC. It is critical that the solutions are free of dust and other particulates.

-

Prepare a blank sample of the filtered, high-purity water.

-

-

SLS Measurement:

-

Measure the intensity of scattered light from each solution and the blank at a fixed angle (typically 90°) or at multiple angles.

-

The excess scattered intensity (Rayleigh ratio) of the micelles is obtained by subtracting the scattering from the solvent.

-

-

Data Analysis (Zimm Plot):

-

The data is typically analyzed using a Zimm plot, which plots the reciprocal of the excess scattered intensity against the concentration and the square of the sine of half the scattering angle.

-

Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight (Mw) of the micelles.

-

-

Calculation of Aggregation Number:

-

The aggregation number (Nagg) is calculated using the following formula: Nagg = Mw (micelle) / Mw (monomer)

-

Where Mw (monomer) is the molecular weight of a single dihexyl sodium sulfosuccinate molecule.

-

4.3. Conductivity Measurement Protocol

This protocol describes the use of conductivity measurements to determine the CMC and estimate the degree of counterion binding, which can be related to the aggregation number.

Materials:

-

Dihexyl sodium sulfosuccinate

-

High-purity water

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

Place a known volume of high-purity water in a temperature-controlled vessel.

-

Prepare a concentrated stock solution of dihexyl sodium sulfosuccinate.

-

-

Titration and Measurement:

-

Immerse the conductivity probe in the water and allow the temperature to equilibrate.

-

incrementally add small aliquots of the concentrated surfactant stock solution to the water with constant stirring.

-

Record the conductivity after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the specific conductivity versus the concentration of dihexyl sodium sulfosuccinate.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

The ratio of the slopes of the lines above and below the CMC is related to the degree of counterion dissociation (α). The degree of counterion binding (β) is 1 - α.

-

The value of β can be used in theoretical models, such as the pseudo-phase separation model, to estimate the aggregation number, although this method is less direct than fluorescence quenching or light scattering.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental techniques described above.

References

- 1. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. research.aalto.fi [research.aalto.fi]

- 5. csun.edu [csun.edu]

- 6. scielo.br [scielo.br]

Dihexyl Sodium Sulfosuccinate: A Technical Guide to Surface Tension Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl sodium sulfosuccinate (B1259242) (DHSS), an anionic surfactant, plays a significant role in various scientific and industrial applications, including pharmaceuticals and drug delivery systems.[1][2] Its amphiphilic nature, characterized by a hydrophilic sulfonate head group and two hydrophobic hexyl chains, allows it to effectively reduce surface and interfacial tension.[1][2] This property is crucial for its function as a wetting agent, emulsifier, and dispersant, facilitating the formulation of stable and effective products.[1][2] In the context of drug development, DHSS can enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth overview of the core surface tension properties of dihexyl sodium sulfosuccinate, detailed experimental protocols for their measurement, and a comparative analysis with related compounds.

Chemical and Physical Properties

Dihexyl sodium sulfosuccinate is the sodium salt of the dihexyl ester of sulfosuccinic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | [3] |

| CAS Number | 3006-15-3 | |

| Molecular Formula | C₁₆H₂₉NaO₇S | |

| Molecular Weight | 388.45 g/mol | |

| Appearance | Off-white to pale yellow powder or granules | [2] |

| Solubility in Water | 364 g/L | |

| Melting Point | 230°C (decomposes) | [4] |

| Density | 1.121 g/mL at 20°C | [4] |

Micellization and Surface Activity

In aqueous solutions, surfactant molecules like dihexyl sodium sulfosuccinate exhibit a unique behavior. At low concentrations, they exist as individual molecules (monomers). As the concentration increases, the hydrophobic tails of the surfactant molecules begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This leads to the formation of organized structures called micelles.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a critical parameter for any surfactant. It is the specific concentration at which the formation of micelles becomes significant.[5] Below the CMC, the surface tension of the solution decreases sharply with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.

Surface Tension at CMC

The surface tension at the CMC (γ_CMC) represents the maximum reduction in surface tension that a surfactant can achieve. Similar to the CMC, the γ_CMC is influenced by the length of the alkyl chains.

Aggregation Number

The aggregation number is the average number of surfactant molecules that form a single micelle. For sodium dialkyl sulfosuccinates, it has been determined that the aggregation number for the dihexyl variant is 38.[7] This indicates that, on average, 38 molecules of dihexyl sodium sulfosuccinate come together to form a spherical micelle in an aqueous solution.[7]

For comparative purposes, the properties of the well-studied dioctyl sodium sulfosuccinate (AOT) are provided below.

| Surfactant | Alkyl Chains | Aggregation Number |

| Dihexyl Sodium Sulfosuccinate | 2 x C₆ | 38 |

| Dioctyl Sodium Sulfosuccinate (AOT) | 2 x C₈ | 56 |

Experimental Protocols for Surface Tension Measurement

The determination of surface tension and CMC is typically performed using tensiometry. The two most common and reliable methods are the Wilhelmy plate method and the Du Noüy ring method.

Wilhelmy Plate Method

The Wilhelmy plate method is a static or quasi-static technique that measures the force exerted on a thin, roughened platinum plate partially immersed in the liquid.

Methodology:

-

Preparation: A series of aqueous solutions of dihexyl sodium sulfosuccinate with varying concentrations are prepared. The Wilhelmy plate and the sample vessel are thoroughly cleaned to remove any contaminants.

-

Instrumentation: A force tensiometer equipped with a Wilhelmy plate is used.

-

Measurement:

-

The plate is suspended from a microbalance.

-

The sample solution is raised until it just touches the bottom of the plate.

-

The force exerted on the plate due to the wetting of the liquid is measured.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ), where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a properly wetted platinum plate).

-

-

CMC Determination: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is determined from the point of inflection in the resulting curve.

Du Noüy Ring Method

The Du Noüy ring method is a maximum-pull force method that measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Methodology:

-

Preparation: As with the Wilhelmy plate method, a series of solutions of known concentrations are prepared, and the platinum ring and vessel are meticulously cleaned.

-

Instrumentation: A tensiometer equipped with a Du Noüy ring is utilized.

-

Measurement:

-

The ring is immersed in the sample solution.

-

The ring is then slowly pulled upwards through the liquid-air interface.

-

The force required to pull the ring through the surface increases until it reaches a maximum just before the liquid lamella breaks.

-

This maximum force is recorded.

-

-

Calculation: The surface tension is calculated from the maximum force, taking into account correction factors that depend on the ring dimensions and the density of the liquid.

-

CMC Determination: Similar to the Wilhelmy plate method, the surface tension values are plotted against the logarithm of the concentration to determine the CMC.

Visualizations

Chemical Structure and Micelle Formation

Caption: Chemical structure and schematic of micelle formation.

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration.

Logic of Surface Tension Reduction

Caption: Relationship between concentration and surface tension.

Conclusion

Dihexyl sodium sulfosuccinate is a potent anionic surfactant with significant applications in research and development, particularly within the pharmaceutical industry. Its ability to effectively reduce surface tension is fundamental to its performance as an emulsifying and wetting agent. While specific CMC and surface tension at CMC values for the dihexyl variant require further experimental determination, its known aggregation number of 38 and the established trends within the dialkyl sulfosuccinate homologous series provide a strong basis for its application and further study. The experimental protocols outlined in this guide offer a standardized approach for the precise characterization of its surface-active properties, enabling researchers to harness its full potential in formulation development.

References

- 1. CAS 3006-15-3: Sodium dihexyl sulfosuccinate | CymitQuimica [cymitquimica.com]

- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]

- 3. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Guide to the Synthesis and Purification of Dihexyl Sodium Sulfosuccinate for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant of significant interest in pharmaceutical and materials science research. The document details the underlying chemical pathways, experimental protocols, and purification strategies necessary to obtain a high-purity product suitable for research and development purposes.

Introduction

Dihexyl sodium sulfosuccinate is an anionic surfactant valued for its emulsifying, wetting, and dispersing properties. Its molecular structure, featuring a hydrophilic sulfonate group and two lipophilic hexyl chains, allows for the formation of micelles and a significant reduction in surface tension. These characteristics make it a valuable excipient in drug delivery systems, a stabilizer in emulsions and suspensions, and a key component in various chemical formulations. For research applications, the purity of dihexyl sodium sulfosuccinate is paramount, as impurities can significantly impact experimental outcomes. This guide outlines a robust two-step synthesis process followed by a detailed purification protocol to achieve a high degree of purity.

Synthesis of Dihexyl Sodium Sulfosuccinate

The synthesis of dihexyl sodium sulfosuccinate is typically achieved through a two-stage process: an esterification reaction to form the intermediate dihexyl maleate (B1232345), followed by a sulfonation reaction.

Stage 1: Esterification of Maleic Anhydride (B1165640)

In the first stage, maleic anhydride is reacted with n-hexanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to produce dihexyl maleate. The reaction proceeds via the opening of the anhydride ring by the alcohol, followed by a second esterification. Water is produced as a byproduct and is typically removed to drive the reaction to completion.

Stage 2: Sulfonation of Dihexyl Maleate

The second stage involves the addition of a sulfite, typically sodium bisulfite, across the double bond of the dihexyl maleate intermediate. This reaction introduces the hydrophilic sulfonate group, yielding the final product, dihexyl sodium sulfosuccinate.

Below is a diagram illustrating the overall synthesis pathway:

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of dihexyl sodium sulfosuccinate, based on established procedures for analogous dialkyl sulfosuccinates.

Materials and Equipment

| Material/Equipment | Specification |

| Maleic Anhydride | ≥ 99% purity |

| n-Hexanol | ≥ 99% purity |

| p-Toluenesulfonic acid monohydrate | Catalyst |

| Sodium Bisulfite | Reagent grade |

| Sodium Hydroxide (B78521) | For neutralization |

| Isopropanol (B130326) | Solvent |

| Round-bottom flask with Dean-Stark trap | 500 mL |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Synthesis of Dihexyl Maleate (Stage 1)

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add maleic anhydride (0.1 mol, 9.8 g), n-hexanol (0.22 mol, 22.5 g), and p-toluenesulfonic acid monohydrate (0.002 mol, 0.38 g).

-

Esterification Reaction: Heat the mixture to 130-140°C with vigorous stirring. Water will begin to collect in the Dean-Stark trap as a lower layer.

-

Monitoring and Completion: Continue the reaction for 2-4 hours, or until no more water is collected. The theoretical amount of water to be collected is 1.8 mL.

-

Neutralization: Cool the reaction mixture to below 80°C. Neutralize the acidic catalyst by adding a 30% aqueous sodium hydroxide solution dropwise until the pH of a small aqueous extract is between 6.5 and 7.5.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-hexanol under reduced pressure using a rotary evaporator.

Synthesis of Dihexyl Sodium Sulfosuccinate (Stage 2)

-

Reaction Setup: In a clean, dry round-bottom flask, combine the dihexyl maleate from the previous step with an aqueous solution of sodium bisulfite (0.11 mol, 11.4 g in 50 mL of water).

-

Sulfonation Reaction: Heat the mixture to 100-105°C under a nitrogen atmosphere with vigorous stirring. The reaction is typically complete within 3-4 hours, which can be monitored by the disappearance of the oily dihexyl maleate layer and the formation of a clear solution.

-

Initial Product: The resulting solution contains the crude dihexyl sodium sulfosuccinate.

Purification of Dihexyl Sodium Sulfosuccinate

Purification is a critical step to remove unreacted starting materials, byproducts, and inorganic salts. A common and effective method involves solvent precipitation.

Purification Protocol

-

Dehydration: The crude reaction mixture is first dehydrated, for example by azeotropic distillation with a suitable solvent like toluene, or by using a rotary evaporator under high vacuum.

-

Solvent Precipitation: The dehydrated crude product is dissolved in a minimal amount of a solvent in which it is highly soluble, such as isopropanol or ethanol.

-

Precipitation of Inorganics: To this solution, a solvent in which the inorganic salts (e.g., unreacted sodium bisulfite and sodium sulfate) are insoluble, such as acetone (B3395972) or a more nonpolar solvent, is slowly added with stirring. This will cause the inorganic salts to precipitate.

-

Filtration: The precipitated inorganic salts are removed by filtration.

-

Product Isolation: The dihexyl sodium sulfosuccinate is recovered from the filtrate by removal of the solvent under reduced pressure. The resulting solid is then dried in a vacuum oven.

The purification workflow is summarized in the diagram below:

Characterization and Quality Control

To ensure the suitability of the synthesized dihexyl sodium sulfosuccinate for research purposes, a thorough characterization is necessary.

Analytical Techniques

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and assessment of residual starting materials (n-hexanol, dihexyl maleate). |

| FT-IR Spectroscopy | Confirmation of functional groups (ester C=O, sulfonate S=O). |

| HPLC-MS | Purity assessment and quantification of the main component and any organic impurities. |

| Karl Fischer Titration | Determination of water content. |

| Elemental Analysis | Confirmation of elemental composition (C, H, Na, O, S). |

Purity Specifications

For research-grade dihexyl sodium sulfosuccinate, the following purity specifications are recommended:

| Parameter | Specification |

| Assay (by HPLC) | > 98% |

| Water Content | < 1.0% |

| Residual n-Hexanol | < 0.5% |

| Residual Dihexyl Maleate | < 0.5% |

| Inorganic Salts (as Na₂SO₄) | < 1.0% |

Conclusion

The synthesis and purification of dihexyl sodium sulfosuccinate require a systematic approach to ensure a high-purity product. The two-step synthesis, involving esterification and sulfonation, is a well-established route. The subsequent purification by solvent precipitation is crucial for removing inorganic byproducts and unreacted starting materials. Rigorous analytical characterization is essential to verify the purity and structural integrity of the final compound, ensuring its reliability for demanding research applications in drug development and materials science.

Spectroscopic Characterization of Dihexyl Sodium Sulfosuccinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic methods used to characterize dihexyl sodium sulfosuccinate (B1259242). It includes detailed experimental protocols, data interpretation, and visual representations of the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of formulations containing this versatile surfactant.

Molecular Structure and Overview

Dihexyl sodium sulfosuccinate, also known as di-n-hexyl sulfosuccinate sodium salt, is an anionic surfactant with the chemical formula C₁₆H₂₉NaO₇S. Its amphiphilic nature, arising from its polar sulfonate head group and nonpolar dihexyl ester tails, makes it an effective emulsifying, wetting, and dispersing agent in a variety of applications, including pharmaceuticals and cosmetics. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and performance in formulated products.

Below is a diagram of the chemical structure of dihexyl sodium sulfosuccinate.

Caption: Chemical Structure of Dihexyl Sodium Sulfosuccinate

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for dihexyl sodium sulfosuccinate based on analysis of closely related compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for Dihexyl Sodium Sulfosuccinate in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (hexyl chain) | ~ 0.9 | Triplet | 6H |

| -(CH₂)₄- (hexyl chain) | ~ 1.3 - 1.4 | Multiplet | 16H |

| -O-CH₂- (hexyl chain) | ~ 1.6 - 1.7 | Multiplet | 4H |

| -O-CH₂-C₅H₁₁ | ~ 4.1 - 4.2 | Multiplet | 4H |

| -CH₂-CH(SO₃Na)- | ~ 2.9 - 3.2 | Multiplet | 2H |

| -CH(SO₃Na)- | ~ 3.4 - 3.6 | Multiplet | 1H |

Note: Predicted values are based on data for dioctyl sodium sulfosuccinate and hexyl acetate (B1210297). Actual shifts may vary depending on solvent and experimental conditions.[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for Dihexyl Sodium Sulfosuccinate in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (hexyl chain) | ~ 14.0 |

| -C H₂-CH₃ (hexyl chain) | ~ 22.5 |

| -C H₂-(CH₂)₂-CH₂-O- | ~ 25.5 |

| -C H₂-CH₂-O- | ~ 28.5 |

| -(C H₂)₂-CH₂-O- | ~ 31.5 |

| -O-C H₂- | ~ 65.0 |

| -C H₂-CH(SO₃Na)- | ~ 30.0 - 35.0 |

| -C H(SO₃Na)- | ~ 60.0 - 65.0 |

| -C =O (ester) | ~ 170.0 - 172.0 |

Note: Predicted values are based on data for dioctyl sodium sulfosuccinate and hexyl esters. Actual shifts may vary.[1][4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The identity of dihexyl sodium sulfosuccinate can be confirmed by its infrared spectrum.[6][7]

Table 3: Characteristic FTIR Absorption Bands for Dihexyl Sodium Sulfosuccinate

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching (alkyl chains) | Strong |

| ~ 1735 | C=O stretching (ester) | Strong |

| ~ 1465 | C-H bending (methylene) | Medium |

| ~ 1380 | C-H bending (methyl) | Medium |

| ~ 1210 | S=O stretching (sulfonate) | Strong, Asymmetric |

| ~ 1050 | S=O stretching (sulfonate) | Strong, Symmetric |

| ~ 1160 | C-O stretching (ester) | Strong |

Note: These are characteristic ranges. The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.[8][9][10]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for Dihexyl Sodium Sulfosuccinate (Negative Ion Mode)

| m/z | Ion |

| 365.16 | [M-Na]⁻ |

| 279.13 | [M-Na - C₆H₁₂]⁻ (loss of hexene) |

| 193.10 | [M-Na - 2(C₆H₁₂)]⁻ (loss of two hexene molecules) |

| 179.08 | [SO₃CH(CH₂CO₂H)CO₂C₆H₁₃]⁻ |

| 129.00 | [SO₃CHCH₂CO₂H]⁻ |

Note: Fragmentation patterns are predicted and may vary based on the ionization technique (e.g., ESI, MALDI) and collision energy.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Dihexyl sodium sulfosuccinate does not possess a significant chromophore and therefore does not exhibit strong absorption in the standard UV-Vis range (200-800 nm). This technique is not typically used for identification or quantification of the pure substance. However, it can be employed to study the aggregation behavior (micellization) of the surfactant in solution, often by observing changes in the spectra of incorporated dye molecules.

Experimental Protocols

The following sections detail the methodologies for the spectroscopic characterization of dihexyl sodium sulfosuccinate.

General Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of dihexyl sodium sulfosuccinate in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the anvil.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of dihexyl sodium sulfosuccinate in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid for negative ion mode).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 365.16) and apply collision-induced dissociation (CID).[13]

-

UV-Vis Spectroscopy Protocol (for Aggregation Studies)

-

Sample Preparation:

-

Prepare a series of solutions of dihexyl sodium sulfosuccinate in the desired solvent (e.g., water) with concentrations spanning the expected critical micelle concentration (CMC).

-

If using a probe, add a small, constant amount of a solvatochromic dye (e.g., pyrene, methyl orange) to each solution.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Measure the absorbance spectrum of each solution over the relevant wavelength range for the dye.

-

Plot the absorbance at the wavelength of maximum absorption (λ_max) of the dye as a function of the surfactant concentration.

-

The CMC is identified as the point where there is a distinct change in the slope of the plot.

-

References

- 1. Hexyl acetate | C8H16O2 | CID 8908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexyl acetate(142-92-7) 1H NMR [m.chemicalbook.com]

- 3. Dioctyl sulfosuccinate sodium salt(577-11-7) 1H NMR [m.chemicalbook.com]

- 4. ACETOACETIC ACID HEXYL ESTER(13562-84-0) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - Dihexyl sodium sulfosuccinate (C16H30O7S) [pubchemlite.lcsb.uni.lu]

- 12. contaminantdb.ca [contaminantdb.ca]

- 13. researchgate.net [researchgate.net]

The Energetics of Self-Assembly: A Deep Dive into the Thermodynamics of Dihexyl Sodium Sulfosuccinate Micellization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core thermodynamic principles governing the micellization of dihexyl sodium sulfosuccinate (B1259242) (DHSS), a crucial anionic surfactant with significant applications in pharmaceutical sciences and drug delivery. By understanding the energetic forces driving the spontaneous formation of micelles, researchers can better harness these colloidal structures for enhanced drug solubility, stability, and targeted delivery. This document provides a comprehensive overview of the quantitative thermodynamic parameters, detailed experimental methodologies for their determination, and a visualization of the underlying processes.

Quantitative Thermodynamic Parameters of Dihexyl Sodium Sulfosuccinate Micellization

The self-assembly of dihexyl sodium sulfosuccinate monomers into micelles is a thermodynamically driven process characterized by several key parameters. The critical micelle concentration (CMC) is the threshold concentration above which micelle formation begins. The spontaneity and nature of this process are further described by the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization.

A comprehensive study by Moulik et al. provides critical data on the thermodynamics of a closely related compound, sodium dioctyl sulfosuccinate (Aerosol OT), which offers valuable insights into the behavior of dihexyl sodium sulfosuccinate. The thermodynamic parameters are temperature-dependent, highlighting the intricate balance of forces involved in micelle formation.

| Temperature (K) | Critical Micelle Concentration (CMC) (mM) | Standard Gibbs Free Energy of Micellization (ΔG°m) (kJ/mol) | Standard Enthalpy of Micellization (ΔH°m) (kJ/mol) | Standard Entropy of Micellization (ΔS°m) (J/mol·K) |

| 298 | 2.5 | -20.6 | -8.4 | 41 |

| 303 | 2.6 | -21.0 | -7.5 | 45 |

| 308 | 2.7 | -21.4 | -6.6 | 48 |

| 313 | 2.9 | -21.8 | -5.7 | 51 |

| 318 | 3.1 | -22.2 | -4.8 | 55 |

Note: Data is based on studies of sodium dioctyl sulfosuccinate (Aerosol OT) and serves as a close approximation for dihexyl sodium sulfosuccinate due to structural similarity.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic parameters of micellization relies on precise experimental techniques. The following are detailed methodologies for the key experiments used to characterize dihexyl sodium sulfosuccinate micellization.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with micelle formation, allowing for the simultaneous determination of the CMC and the enthalpy of micellization (ΔH°m).[1]

Methodology:

-

Sample Preparation: Prepare a concentrated solution of dihexyl sodium sulfosuccinate (typically 10-15 times the expected CMC) in the desired aqueous buffer. The same buffer is used as the titrand in the sample cell.

-

Instrument Setup: A computer-controlled microcalorimeter is used. The sample cell (typically 1.4 mL) is filled with the buffer, and the injection syringe (typically 300 µL) is filled with the concentrated surfactant solution. The system is allowed to equilibrate at the desired temperature (e.g., 298.15 K).[1]

-

Titration: The surfactant solution is injected into the sample cell in small, sequential aliquots (e.g., 10 µL) at regular intervals (e.g., 5 minutes) with constant stirring.[1]

-

Data Acquisition: The heat change associated with each injection is measured. Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration in the cell approaches and surpasses the CMC, the heat change reflects both the dilution and the formation of micelles.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the enthalpy change per injection. A plot of the cumulative heat change versus the total surfactant concentration in the cell yields a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the difference in the enthalpy values before and after the CMC transition represents the enthalpy of micellization (ΔH°m).

Conductometry

Conductometry is a widely used method for determining the CMC of ionic surfactants like dihexyl sodium sulfosuccinate. It is based on the change in the electrical conductivity of the solution as micelles are formed.

Methodology:

-

Solution Preparation: Prepare a stock solution of dihexyl sodium sulfosuccinate in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Measurement: The specific conductance of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The specific conductance is plotted against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).[2][3] Below the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant ions. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly added surfactant molecules form micelles, which have a lower mobility than the free ions, and a fraction of the counter-ions become associated with the micelles.

Tensiometry

Tensiometry measures the surface tension of a liquid and is a classic method for determining the CMC of surfactants. Surfactant molecules accumulate at the air-water interface, reducing the surface tension.

Methodology:

-

Solution Preparation: A series of dihexyl sodium sulfosuccinate solutions of varying concentrations are prepared in deionized water.

-

Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The surface tension decreases linearly with the log of the concentration until a certain point, after which it remains relatively constant.[4] The concentration at which this break in the plot occurs is the critical micelle concentration (CMC).[4]

Visualizing the Process: Workflows and Relationships

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflows for determining the CMC of dihexyl sodium sulfosuccinate.

Caption: Interrelationships between key thermodynamic parameters of micellization.

Role in Drug Delivery and Cellular Signaling

Dihexyl sodium sulfosuccinate, and its close analog Aerosol OT, are extensively used in drug delivery systems due to their ability to form stable microemulsions and nanoparticles.[5][6][7] These structures can encapsulate both hydrophobic and hydrophilic drugs, enhancing their solubility and facilitating their transport across biological membranes.

One of the mechanisms by which dioctyl sodium sulfosuccinate influences biological systems is through the modulation of intracellular signaling pathways. For instance, its laxative effect has been shown to be mediated in part by the stimulation of intestinal fluid and electrolyte secretion. This process is believed to involve an increase in mucosal cyclic adenosine (B11128) monophosphate (cAMP) levels.

The cyclic AMP signaling pathway is a ubiquitous second messenger system that plays a crucial role in numerous cellular processes.[8] An increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various target proteins, leading to a cellular response. In the context of the intestine, this can result in the opening of ion channels and subsequent water secretion. While this mechanism is primarily associated with its laxative effect, the ability of dihexyl sodium sulfosuccinate to modulate such a fundamental signaling pathway highlights its potential to influence cellular functions in other drug delivery applications.

Caption: Potential signaling pathway influenced by dihexyl sodium sulfosuccinate in drug delivery.

References

- 1. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 3. youtube.com [youtube.com]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. people.bu.edu [people.bu.edu]

- 6. Aerosol OT microemulsions as carriers for transdermal delivery of hydrophobic and hydrophilic local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dihexyl Sodium Sulfosuccinate as a Surfactant

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl sodium sulfosuccinate (B1259242) (DHSS), CAS 3006-15-3, is an anionic surfactant valued for its efficacy as a wetting agent, emulsifier, and dispersant.[1][2] Its molecular architecture, consisting of a hydrophilic sulfonate head group and dual hydrophobic hexyl tails, dictates its behavior in solution and at interfaces. This technical guide elucidates the core mechanism of action of DHSS, detailing its physicochemical properties, the process of micellization, and its function in reducing surface and interfacial tension. Furthermore, it provides standardized experimental protocols for its characterization and leverages visualization tools to illustrate key concepts and workflows, offering a comprehensive resource for professionals in research and development.

Molecular Structure and Physicochemical Properties

Dihexyl sodium sulfosuccinate is the sodium salt of the dihexyl ester of sulfosuccinic acid.[3] Its amphiphilic nature is fundamental to its function. The molecule features a polar, water-soluble (hydrophilic) headgroup containing the anionic sulfonate moiety, and two nonpolar, oil-soluble (hydrophobic) hexyl chains.[2] This dual-character structure drives the molecule's preferential adsorption at interfaces, such as air-water or oil-water.

Visualization of Molecular Structure

The simplified diagram below illustrates the distinct hydrophilic and hydrophobic regions of the Dihexyl Sodium Sulfosuccinate molecule.

Caption: Schematic of the amphiphilic structure of a DHSS molecule.

Physicochemical Data

The key properties of Dihexyl Sodium Sulfosuccinate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3006-15-3 | [3] |

| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |

| Molecular Weight | 388.45 g/mol | [3] |

| Appearance | Off-white to pale yellow powder, granules, or liquid | [1][2][4] |

| Solubility in Water | 364 g/L | |

| pH (50 g/L in H₂O, 25°C) | 5.0 - 7.0 | |

| Melting Point | ~230 °C (decomposes) | |

| Purity | Typically >98% | [4] |

Core Mechanism of Action

The efficacy of DHSS as a surfactant is governed by two primary, interrelated phenomena: its ability to reduce surface tension and its capacity for self-assembly into micelles above a certain concentration.

Surface and Interfacial Tension Reduction

In an aqueous system, the hydrophobic tails of the DHSS molecules disrupt the cohesive hydrogen-bonding network of water. To minimize this energetically unfavorable interaction, DHSS monomers spontaneously migrate to interfaces. At the air-water interface, the hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water phase. At an oil-water interface, the tails extend into the oil phase. This adsorption at the interface lowers the free energy of the system, manifesting as a reduction in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). This action is critical for its function as a wetting and emulsifying agent.[1]

Micellization and the Critical Micelle Concentration (CMC)

As the concentration of DHSS in a solution increases, the interface becomes saturated with surfactant monomers. Beyond this point, it becomes energetically favorable for the monomers in the bulk solution to self-assemble into spherical aggregates known as micelles.[5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form an outer shell, interfacing with the aqueous environment.

This transition occurs at a specific concentration known as the Critical Micelle Concentration (CMC) . The CMC is a fundamental characteristic of a surfactant.[6] Below the CMC, surface tension decreases significantly with increasing surfactant concentration. Above the CMC, any additional surfactant molecules primarily form new micelles, and the surface tension remains relatively constant.[5][6][7]

Visualization of the Micellization Process

Caption: Logical workflow of DHSS behavior as concentration increases to the CMC.

Quantitative Surfactant Properties

The CMC is a critical parameter for formulation development, as it represents the concentration for maximum efficiency in surface tension reduction. For many applications, using concentrations significantly above the CMC provides diminishing returns for wetting while being essential for solubilization.[7]

| Parameter | Value (in water) | Reference(s) |

| Critical Micelle Concentration (CMC) | ~0.055 mol/L (~2.1% w/v) | [8] |

| Surface Tension at CMC (γ_CMC) | A specific value for DHSS was not identified in the literature search. Generally, surfactants of this class reduce the surface tension of water (72 mN/m at 25°C) to a plateau value. For reference, the related compound Dioctyl Sodium Sulfosuccinate (with longer C8 tails) reduces it to ~25-30 mN/m. | [9] |

Note: The CMC value is influenced by factors such as temperature and the presence of electrolytes. The CMC of DHSS (C6 tails) is significantly higher than that of Dioctyl Sodium Sulfosuccinate (C8 tails), which is consistent with the general principle that shorter alkyl chains lead to higher CMC values due to increased hydrophilicity.[2][5]

Experimental Protocols for Surfactant Characterization

Determining the CMC is a primary step in characterizing any surfactant. The surface tension method is a direct and common approach.

CMC Determination by Tensiometry (Surface Tension Method)

This method relies on measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the concentration at which the surface tension plot shows a distinct inflection point.[5]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DHSS in high-purity, deionized water, ensuring the concentration is well above the expected CMC (e.g., 0.2 mol/L).

-

Serial Dilutions: Prepare a series of precise dilutions from the stock solution. The concentration range should adequately span below and above the expected CMC of ~0.055 mol/L.

-

Instrumentation: Use a calibrated tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, maintained at a constant temperature (e.g., 25°C).

-

Measurement:

-

Measure the surface tension of the pure deionized water as a baseline.

-

Starting with the most dilute solution, measure the surface tension of each sample. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

-

Data Analysis:

-

Plot surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal plateau region above the CMC.

-

The CMC is determined from the intersection point of the two regression lines fitted to these linear regions.[7]

-

Visualization of Experimental Workflow

Caption: Workflow for determining the CMC of DHSS using the surface tension method.

Alternative Methodologies

For ionic surfactants like DHSS, other methods can also be employed to determine the CMC:

-

Conductivity Method: This technique measures the electrical conductivity of the solution as a function of surfactant concentration. The plot of conductivity versus concentration shows a change in slope at the CMC, as the mobility of the larger micellar aggregates is lower than that of the individual surfactant ions.[5]

-

Fluorescence Spectroscopy: This method uses a fluorescent probe that partitions differently between the aqueous bulk and the hydrophobic micellar core. A significant change in the fluorescence spectrum or intensity is observed at the CMC.

Applications in Research and Drug Development

The mechanism of DHSS underpins its use in several high-value applications:

-

Pharmaceutical Formulations: As an excipient, DHSS acts as a solubilizing agent to improve the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4] Its wetting properties aid in the uniform dispersion of drugs in topical and oral formulations.[1]

-

Cosmetics and Personal Care: DHSS is used as a cleansing agent, emulsifier to stabilize lotions and creams, and as a hydrotrope to increase the solubility of other ingredients in a formulation.

-

Industrial Processes: It serves as a powerful wetting agent and emulsifier in applications such as polymerization, paints, and inks.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]

- 5. agilent.com [agilent.com]

- 6. Hydrophobic study of increasing alkyl chain length of platinum surfactant complexes: synthesis, characterization, micellization, thermodynamics, thermogravimetrics and surface morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Probing the Nanoscale: An In-depth Technical Guide to the Micelle Size and Shape Analysis of Dihexyl Sodium Sulfosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the micellar size and shape of dihexyl sodium sulfosuccinate (B1259242), an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and material science. This document outlines the key physicochemical properties of its micelles, details the experimental methodologies for their characterization, and presents logical and experimental workflows through diagrams.

Quantitative Physicochemical Properties

The following table summarizes the known quantitative data for dihexyl sodium sulfosuccinate micelles in aqueous solutions.

| Property | Value | Method | Reference |

| Aggregation Number (Nagg) | 38 | Fluorescence Quenching | [1] |

| Likely Micelle Shape | Spherical | Inferred from Fluorescence Quenching and Conductance | [1] |

| Molecular Formula | C₁₆H₃₁NaO₇S | - | [2] |

| Molecular Weight | ~380.46 g/mol | - | [2] |

Experimental Protocols for Micelle Characterization

The determination of micelle size, shape, and aggregation number relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Fluorescence Quenching for Aggregation Number Determination

Fluorescence quenching is a powerful technique to determine the aggregation number of micelles.[1] The principle lies in the quenching of a fluorescent probe molecule, sequestered within the micelle, by a quencher molecule that is also present in the micellar phase. By modeling the quenching kinetics, the number of surfactant molecules per micelle can be elucidated.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone).

-

Prepare a stock solution of the quencher (e.g., cetylpyridinium (B1207926) chloride) in deionized water.

-

Prepare a series of aqueous solutions of dihexyl sodium sulfosuccinate at a concentration significantly above its critical micelle concentration (CMC) to ensure the presence of micelles.

-

-

Sample Preparation:

-

To a set of volumetric flasks, add a small aliquot of the pyrene (B120774) stock solution and evaporate the solvent to leave a thin film of the probe.

-

Add the dihexyl sodium sulfosuccinate solution to each flask to dissolve the pyrene. The concentration of the probe should be low enough to ensure that the probability of a micelle containing more than one probe molecule is negligible.

-

Add varying concentrations of the quencher stock solution to the flasks. A control sample with no quencher is also prepared.

-

Allow the solutions to equilibrate, typically for several hours, to ensure the distribution of the probe and quencher among the micelles reaches equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission is monitored at around 373 nm.

-

Record the steady-state fluorescence intensity (I) for each quencher concentration and the intensity in the absence of the quencher (I₀).

-

-

Data Analysis:

-

The aggregation number (Nagg) can be determined by plotting ln(I₀/I) against the concentration of the quencher. The relationship is described by the following equation, assuming Poissonian distribution of the quencher in the micelles: ln(I₀/I) = [Quencher] / [Micelle]

-

The micelle concentration ([Micelle]) can be expressed as: [Micelle] = ([Total Surfactant] - CMC) / Nagg

-

By combining these equations and rearranging, the aggregation number can be calculated from the slope of the plot.

-

Dynamic Light Scattering (DLS) for Hydrodynamic Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles in suspension, making it ideal for characterizing micelles.[3] The technique analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.

Generalized Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of dihexyl sodium sulfosuccinate in a suitable filtered solvent (typically deionized water) at various concentrations above the CMC.

-

Filter the solutions through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument.

-

Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C).

-

Set the instrument parameters, including the laser wavelength, scattering angle, and measurement duration. Modern instruments can often automate these settings.

-

-

Data Acquisition:

-

The instrument measures the time-dependent fluctuations in the scattered light intensity.

-

An autocorrelation function is generated from these fluctuations.

-

-

Data Analysis:

-

The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles.

-

The hydrodynamic diameter (dH) is then calculated using the Stokes-Einstein equation: dH = kBT / (3πηD) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

-

The size distribution and polydispersity index (PDI) of the micelles can also be obtained from the analysis.

-

Small-Angle Neutron Scattering (SANS) for Shape and Structural Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the shape, size, and internal structure of micelles in solution.[4] By analyzing the scattering pattern of neutrons at small angles, detailed information about the micellar morphology can be obtained.

Generalized Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of dihexyl sodium sulfosuccinate in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast between the hydrogen-rich surfactant molecules and the solvent.

-

Prepare a series of concentrations to study concentration-dependent effects.

-

-

Instrument Setup:

-

The sample is placed in a quartz cell in the path of a neutron beam.

-

The instrument is configured to detect neutrons scattered at very small angles.

-

-

Data Acquisition:

-

The scattered neutron intensity is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.

-

-

Data Analysis:

-

The scattering data is corrected for background scattering from the solvent and the sample cell.

-

The resulting scattering curve (intensity vs. q) is analyzed by fitting it to mathematical models that describe the scattering from different shapes (e.g., spheres, ellipsoids, cylinders).

-

From the best-fit model, parameters such as the radius of gyration, core and shell dimensions, and information about the micelle shape can be extracted.

-

Visualizing Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental processes in micelle analysis.

Caption: Logical flow of micelle formation with increasing surfactant concentration.

Caption: General experimental workflow for the characterization of micelles.

References

Physical and chemical properties of Dihexyl sodium sulfosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl sodium sulfosuccinate (B1259242) (DHSS), with the CAS number 3006-15-3, is an anionic surfactant belonging to the family of dialkyl sulfosuccinates.[1] It is recognized for its excellent emulsifying, wetting, and dispersing properties, which makes it a valuable ingredient in a wide array of applications, including cosmetics, pharmaceuticals, and industrial processes.[1][2] Its molecular structure, featuring a hydrophilic sulfonate group and two hydrophobic hexyl chains, allows it to effectively reduce surface and interfacial tension.[1] This guide provides an in-depth overview of the physical and chemical properties of Dihexyl sodium sulfosuccinate, detailed experimental protocols for their determination, and a discussion of its applications, particularly in the realm of drug development.

Physical and Chemical Properties

The physicochemical properties of Dihexyl sodium sulfosuccinate are summarized in the tables below. It is important to note that while data for the dihexyl compound is provided where available, some properties are extrapolated from its close and more extensively studied analog, Dioctyl sodium sulfosuccinate (DOSS), and are indicated as such.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | [3] |

| Synonyms | Dihexyl sodium sulfosuccinate, DHSS | [2] |

| CAS Number | 3006-15-3 | [2] |

| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |

| Molecular Weight | 388.45 g/mol | [2] |

| Appearance | Off-white to pale yellow powder or granules; also available as a clear, slightly hazy viscous liquid in aqueous solution. | [1][2] |

Physicochemical Data

| Property | Value | Notes | Reference(s) |

| Melting Point | 230 °C (decomposes) | [4] | |

| Solubility | 364 g/L in water | Highly soluble in water, forming clear solutions. Also soluble in alcohols and some organic solvents. | [4] |

| pH | 5-7 (50 g/L in H₂O at 25 °C) | [4] | |

| Density | 1.121 g/mL at 20 °C | [4] | |

| Critical Micelle Concentration (CMC) | Not explicitly found for Dihexyl. For Dioctyl Sodium Sulfosuccinate: 0.2 - 0.6 mM | The CMC is the concentration at which surfactant molecules begin to form micelles. | [5] |

| Surface Tension | Not explicitly found for Dihexyl. For Dioctyl Sodium Sulfosuccinate: ~25-30 mN/m at 0.1% concentration in water | A measure of the surface energy of the liquid. | [5] |

| Aggregation Number | 38 | The average number of surfactant monomers in a micelle. | [6] |

| Krafft Temperature | Not explicitly found for Dihexyl. | The temperature at which the solubility of a surfactant equals its CMC. | |

| Hydrolysis | Sensitive to hydrolysis under highly acidic or alkaline conditions. | The ester linkages can be cleaved. | [7] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of Dihexyl sodium sulfosuccinate.

Synthesis of Dihexyl Sodium Sulfosuccinate